15-OxoEDE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

15-oxo-11Z,13E-eicosadienoic acid is an oxo fatty acid, specifically categorized as an oxoeicosadienoic acid. It is a metabolite that arises from the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. This compound is integral to various biological processes, including inflammation and cellular signaling, and is recognized for its structural characteristics that include a double bond configuration at the 11Z and 13E positions and an oxo group at the 15th carbon.

No data is currently available on the safety or hazards associated with 15-oxo-EDE. As research progresses, more information on its potential toxicity and other safety concerns may become available.

Limitations and Future Directions

Research on 15-oxo-EDE is in its early stages. More studies are needed to understand its:

- Biosynthesis pathways

- Biological functions (specifically its role in inflammation and immunity)

- Interactions with other molecules

- Physical and chemical properties

- Safety profile

Identification and Properties

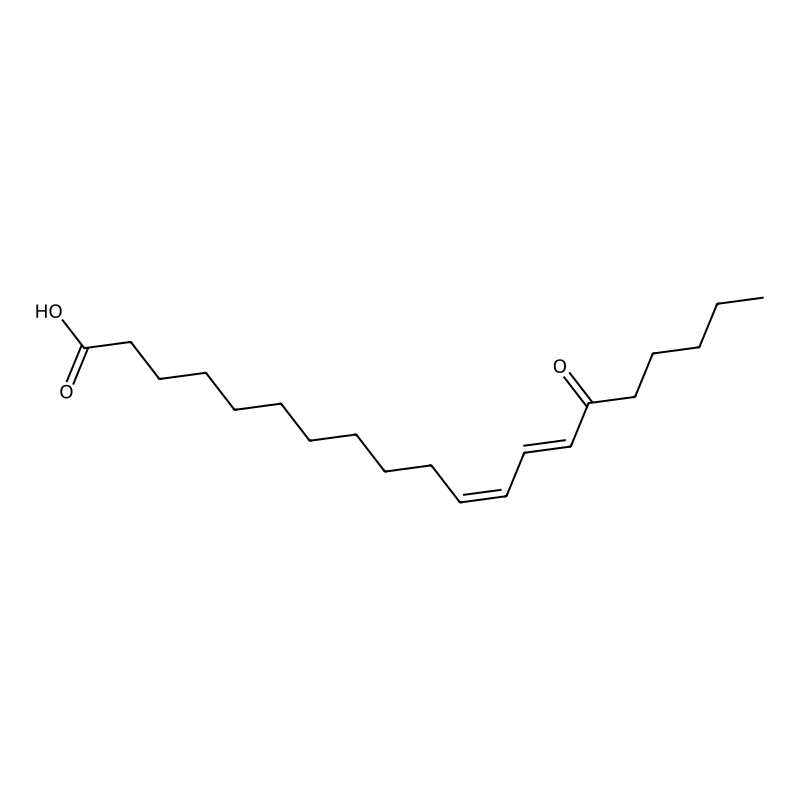

15-oxo-11Z,13E-eicosadienoic acid, also known as 15-keto-11Z,13E-eicosadienoic acid and 15-oxoEDE, is a naturally occurring fatty acid with the formula C₂₀H₃₄O₃. It belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. 15-oxo-11Z,13E-eicosadienoic acid has been identified in various marine organisms, including microalgae and dinoflagellates. [, ]

Potential Biological Activities

While the specific biological functions of 15-oxo-11Z,13E-eicosadienoic acid remain under investigation, some studies suggest potential roles in various biological processes:

Antibacterial activity

Research suggests that 15-oxo-11Z,13E-eicosadienoic acid may exhibit antibacterial properties against certain bacterial strains. However, further studies are needed to elucidate the mechanisms and potential applications of this activity. []

Signaling pathways

15-oxo-11Z,13E-eicosadienoic acid might be involved in modulating cellular signaling pathways, potentially influencing processes like inflammation and cell proliferation. However, the specific pathways and mechanisms require further exploration. []

Current Research Limitations

- Establish the detailed biological functions and mechanisms of action.

- Evaluate the potential therapeutic or pharmacological applications.

- Investigate the safety and efficacy of 15-oxo-11Z,13E-eicosadienoic acid in various contexts.

- Oxidation: This compound can undergo further oxidation, leading to more oxidized derivatives.

- Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

- Substitution: The oxo group can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions- Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide.

- Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

- Substitution: Various nucleophiles can be employed under acidic or basic conditions.

Major Products Formed- From Oxidation: More oxidized fatty acids.

- From Reduction: 15-hydroxy-11Z,13E-eicosadienoic acid.

- From Substitution: Various substituted eicosadienoic acids depending on the nucleophile used.

- From Oxidation: More oxidized fatty acids.

- From Reduction: 15-hydroxy-11Z,13E-eicosadienoic acid.

- From Substitution: Various substituted eicosadienoic acids depending on the nucleophile used.

15-oxo-11Z,13E-eicosadienoic acid exhibits significant biological activity, particularly in its interaction with enzymes involved in inflammatory processes. It has been shown to inhibit 5-lipoxygenase (5-LO) from RBL-1 cells with an IC50 of 55 µM, which indicates its potential role in modulating inflammatory responses by reducing leukotriene production . This compound's involvement in the lipoxygenase pathway underscores its relevance in metabolic pathways related to inflammation.

Synthetic Routes and Reaction Conditions

The synthesis of 15-oxo-11Z,13E-eicosadienoic acid is primarily achieved through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. Various oxidizing agents can be utilized, including potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure selective formation of the oxo group at the 15th position.

Industrial Production Methods

While specific industrial methods for large-scale production are not extensively documented, the general approach involves oxidation reactions optimized for yield and purity. This often includes purification steps such as chromatography to isolate the desired compound.

15-oxo-11Z,13E-eicosadienoic acid has several applications across various fields:

- Chemistry: Used as a model compound for studying oxidation and reduction reactions of fatty acids.

- Biology: Investigated for its role in cellular signaling and inflammation pathways.

- Medicine: Explored for potential anti-inflammatory properties and its involvement in metabolic pathways.

- Industry: Utilized in synthesizing specialized lipids and as a reference standard in lipidomics research.

Research indicates that 15-oxo-11Z,13E-eicosadienoic acid interacts with various enzymes and proteins, particularly those involved in inflammatory responses. Its inhibition of 5-lipoxygenase suggests potential therapeutic applications in managing inflammatory diseases by modulating leukotriene synthesis .

Several compounds share structural similarities with 15-oxo-11Z,13E-eicosadienoic acid. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 15-hydroxy-11Z,13E-eicosadienoic acid | Hydroxyl group at position 15 | Precursor to 15-oxo form; involved in similar pathways |

| Arachidonic acid | Polyunsaturated fatty acid | Precursor to eicosanoids; broader biological roles |

| 5-hydroxyeicosatetraenoic acid | Hydroxyl group at position 5 | Involved in different inflammatory pathways |

Uniqueness of 15-Oxo-11Z,13E-eicosadienoic Acid:

The presence of an oxo group at the 15th position distinguishes this compound from others like arachidonic acid and its derivatives. Its specific inhibitory action on enzymes like 5-lipoxygenase also highlights its unique role in inflammation modulation compared to similar fatty acids.

The biosynthesis of 15-oxoEDE begins with the oxygenation of arachidonic acid, a ω-6 polyunsaturated fatty acid. The enzyme 15-lipoxygenase (15-LOX), specifically the arachidonate 15-lipoxygenase type 1 (ALOX15), catalyzes the insertion of molecular oxygen at the 15th carbon of arachidonic acid, forming 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE) by cellular peroxidases [2].

The conversion of 15-HETE to 15-oxoEDE is mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an NAD+-dependent enzyme that oxidizes the hydroxyl group at carbon 15 to a ketone [2]. This two-step pathway—15-LOX oxygenation followed by 15-PGDH dehydrogenation—is conserved across mammalian tissues, though the relative activity of these enzymes varies by cell type. For example, macrophages and epithelial cells exhibit high 15-LOX expression, correlating with elevated 15-oxoEDE levels in inflammatory contexts [2].

Key Enzymatic Steps:

- 15-Lipoxygenase (15-LOX):

- Substrate: Arachidonic acid (20:4, ω-6).

- Product: 15-HpETE (unstable hydroperoxide).

- Cofactors: Molecular oxygen, iron.

- 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH):

- Substrate: 15-HETE.

- Product: 15-oxoEDE.

- Cofactor: NAD+.

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH is a critical regulator of 15-oxoEDE levels, linking lipid metabolism to cellular homeostasis. Structurally, this enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family, characterized by a Rossmann fold for NAD+ binding and a catalytic triad (Ser-Tyr-Lys) essential for proton transfer [2]. Its activity is modulated by post-translational modifications, including phosphorylation, and by endogenous inhibitors such as prostaglandin E2 (PGE2), which competes for the active site [2].

Tissue-specific expression patterns further underscore its regulatory role. In the lung and kidney, 15-PGDH activity is constitutively high, leading to rapid 15-oxoEDE synthesis. Conversely, in cancer cells, downregulation of 15-PGDH via promoter hypermethylation reduces 15-oxoEDE production, suggesting a tumor-suppressive function for this metabolite [2].

Metabolic Precursors and Derivatives of 15-OxoEDE

15-OxoEDE is part of a larger network of oxylipins derived from arachidonic acid. The table below summarizes key precursors and derivatives:

| Compound | Enzymatic Pathway | Structural Feature |

|---|---|---|

| Arachidonic acid | Phospholipase A2 release | 20:4, ω-6 fatty acid |

| 15-HpETE | 15-Lipoxygenase oxygenation | 15-hydroperoxy group |

| 15-HETE | Peroxidase reduction of 15-HpETE | 15-hydroxy group |

| 15-OxoEDE | 15-PGDH dehydrogenation of 15-HETE | 15-keto group |

| 13-Hydroxy-15-oxoEDE | Further oxidation or reduction | 13-hydroxy, 15-keto groups |

These metabolites exhibit divergent biological activities. For instance, 15-HETE is a pro-inflammatory mediator, while 15-oxoEDE shows anti-proliferative effects in certain cancer models [2].

Cellular Metabolism and Turnover

Intracellular 15-oxoEDE levels are tightly regulated through synthesis, degradation, and export. The compound undergoes further metabolism via:

- Reduction: Cytosolic aldo-keto reductases (AKR1C1–AKR1C4) reduce the 15-keto group to regenerate 15-HETE, creating a redox cycle that modulates bioactive lipid pools [2].

- β-Oxidation: Mitochondrial β-oxidation shortens the carbon chain, yielding dicarboxylic acids like 13-oxo-tetradecadienoic acid.

- Conjugation: Glucuronidation and sulfonation enhance water solubility for urinary excretion.

Turnover Rates:

- Half-life in plasma: ~2–4 hours.

- Primary excretion route: Renal (60–70%).

Peroxisome Proliferator-Activated Receptor Gamma Binding Mechanisms and Alternative Binding Sites

15-oxo-11Z,13E-eicosadienoic acid demonstrates unique binding characteristics to peroxisome proliferator-activated receptor gamma through multiple mechanisms distinct from conventional ligand-receptor interactions [1] [2] [3]. The compound exhibits covalent binding to the receptor through its electrophilic properties, specifically targeting cysteine 285 within the ligand-binding domain [2] [3]. This covalent interaction represents a fundamental departure from typical nuclear receptor activation mechanisms, which predominantly rely on non-covalent interactions.

The structural analysis reveals that 15-oxo-11Z,13E-eicosadienoic acid can simultaneously bind two fatty acid molecules within the peroxisome proliferator-activated receptor gamma ligand-binding cavity, demonstrating the receptor's capacity for multiple ligand accommodation [2] [4]. This dual binding capability contributes to the compound's unique activation profile and distinguishes it from synthetic ligands that typically occupy a single binding site.

Table 1: Protein Target Interactions of 15-oxo-11Z,13E-eicosadienoic acid

| Protein Target | Binding Mechanism | Binding Affinity (IC50/EC50) | Structural Changes | Functional Outcome |

|---|---|---|---|---|

| PPARγ | Covalent (Cys285) | ~1 μM | Helix H2′ loop conformational change | Transcriptional activation |

| IKKβ | Covalent (Cys179) | ~25 μM | Activation loop modification | Kinase inhibition |

| Keap1 | Covalent (Cys273/Cys288) | ~10 μM | Cysteine-independent translocation | Protein stabilization |

| Nrf2 | Indirect (via Keap1) | N/A | Nuclear translocation | Antioxidant gene activation |

| Glutathione S-transferase | Substrate interaction | ~55 μM | Catalytic site interaction | Adduct formation |

Alternative binding sites within peroxisome proliferator-activated receptor gamma have been identified through structural studies, including regions that do not require direct interaction with helix 12 for receptor activation [5] [6]. These alternative sites represent allosteric binding mechanisms that can modulate receptor activity through conformational changes transmitted throughout the protein structure. The binding site analysis reveals that 15-oxo-11Z,13E-eicosadienoic acid can access approximately 70% of the total ligand-binding cavity volume (1,004 ų), providing extensive receptor-ligand interactions [2].

Structural Basis for Peroxisome Proliferator-Activated Receptor Gamma Activation by 15-oxo-11Z,13E-eicosadienoic acid

The structural foundation for peroxisome proliferator-activated receptor gamma activation by 15-oxo-11Z,13E-eicosadienoic acid involves specific conformational changes within the ligand-binding domain that facilitate transcriptional activation [3]. Crystallographic studies demonstrate that covalent binding of the compound induces conformational changes in the loop region following helix H2′ and causes rearrangements of the side-chain network around the created covalent bond [3].

The structural modifications include repositioning of critical residues on the loop and helix H3, which are essential for receptor activation [3]. Point mutations of these repositioned residues result in almost complete abolition of peroxisome proliferator-activated receptor gamma activation, indicating that the observed structural alterations are crucial for the compound's biological activity [3]. The conformational changes extend beyond the immediate binding site, creating a network of interactions that stabilize the active receptor conformation.

Thermal stability analysis reveals that covalent ligands, including 15-oxo-11Z,13E-eicosadienoic acid, demonstrate enhanced receptor stability compared to non-covalent ligands [2] [4]. This increased stability translates to more sustained receptor activation and potentially longer-lasting biological effects. The structural basis for this enhanced stability involves the formation of irreversible covalent bonds that prevent ligand dissociation and maintain the receptor in an active conformational state.

The transcriptional strength of 15-oxo-11Z,13E-eicosadienoic acid is associated with differences in loop conformation rather than direct interactions with helix 12 [3]. This mechanism differs from conventional full agonists that typically require direct stabilization of helix 12 for maximum transcriptional activity. The compound's ability to modulate receptor activity through loop conformational changes represents a novel mechanism of nuclear receptor modulation that may offer therapeutic advantages over traditional approaches.

Comparison with Other Peroxisome Proliferator-Activated Receptor Ligands

15-oxo-11Z,13E-eicosadienoic acid exhibits distinct characteristics when compared to other peroxisome proliferator-activated receptor ligands, particularly in terms of binding mechanism, activation profile, and therapeutic potential [7] [8] [9]. The compound demonstrates moderate peroxisome proliferator-activated receptor gamma activation compared to synthetic full agonists such as rosiglitazone and pioglitazone, but possesses unique electrophilic properties that distinguish it from conventional ligands [1] [10].

Table 2: Comparison of 15-oxo-11Z,13E-eicosadienoic acid with Other PPARγ Ligands

| Ligand | Binding Type | PPARγ Activation | Electrophilic Properties | Michael Addition Capability | Therapeutic Application |

|---|---|---|---|---|---|

| 15-oxoEDE | Covalent | Moderate | Yes | Yes | Anti-inflammatory |

| 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ | Covalent | High | Yes | Yes | Anti-inflammatory |

| Rosiglitazone | Non-covalent | High | No | No | Antidiabetic |

| Pioglitazone | Non-covalent | High | No | No | Antidiabetic |

| 9-HODE | Non-covalent | Moderate | No | No | Metabolic regulation |

| 13-HODE | Non-covalent | Moderate | No | No | Metabolic regulation |

The comparison reveals that 15-oxo-11Z,13E-eicosadienoic acid shares covalent binding characteristics with 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂, both compounds demonstrating Michael addition reactivity through their α,β-unsaturated ketone structures [7] [3]. However, 15-oxo-11Z,13E-eicosadienoic acid exhibits distinct selectivity patterns among peroxisome proliferator-activated receptor subtypes, showing preferential activity toward specific receptor isoforms [8] [9].

Unlike synthetic thiazolidinediones that demonstrate full agonist activity through direct interaction with helix 12, 15-oxo-11Z,13E-eicosadienoic acid functions as a partial agonist with unique activation characteristics [10] [11]. This partial agonism may offer therapeutic advantages by providing receptor activation while avoiding the adverse effects associated with full synthetic agonists. The compound's endogenous origin and natural metabolic pathway suggest better integration with physiological regulatory mechanisms compared to synthetic alternatives.

The selectivity profile of 15-oxo-11Z,13E-eicosadienoic acid extends beyond peroxisome proliferator-activated receptor gamma, with demonstrated activity toward other nuclear receptors and signaling pathways [1] [8]. This multi-target activity contributes to its complex biological profile and potential therapeutic applications in inflammatory and metabolic disorders.

Electrophilic Properties and Michael Addition Reactions

Glutathione Adduct Formation

15-oxo-11Z,13E-eicosadienoic acid demonstrates significant reactivity with glutathione, forming stable adducts through Michael addition reactions facilitated by its α,β-unsaturated ketone structure [1] [12] [13]. The compound's electrophilic character enables it to react with nucleophilic glutathione molecules, resulting in the formation of 15-oxo-11Z,13E-eicosadienoic acid-glutathione adducts that serve as important detoxification products and biomarkers of electrophilic fatty acid exposure [14] [13].

The glutathione adduct formation occurs through a non-linear dose-dependent manner, with increased compound concentrations leading to proportionally greater adduct formation [12] [14]. This reaction represents a critical cellular protective mechanism against electrophilic stress, as glutathione conjugation effectively removes the reactive compound from the cellular environment and prevents excessive protein modification. The efficiency of glutathione adduct formation can be modulated by glutathione S-transferase activity, with enzyme inhibition using ethacrynic acid leading to increased signaling capacity of 15-oxo-11Z,13E-eicosadienoic acid [13].

Liquid chromatography-tandem mass spectrometry analysis has identified specific glutathione adducts formed from 15-oxo-11Z,13E-eicosadienoic acid, including the thiadiazabicyclo adduct structure that results from the reaction between the compound's electrophilic center and glutathione's nucleophilic thiol group [12] [14]. These adducts demonstrate high stability and can serve as reliable biomarkers for monitoring exposure to electrophilic fatty acids in biological systems.

The cellular concentration of glutathione adducts varies depending on the source of 15-oxo-11Z,13E-eicosadienoic acid formation, with both cytosolic and esterified forms of the compound contributing to adduct production [14]. Interestingly, esterified forms of the compound appear to undergo more efficient conversion to glutathione adducts compared to free cytosolic forms, suggesting that membrane-bound lipid oxidation products may represent more significant sources of electrophilic fatty acid exposure.

Protein Cysteine Adduction Mechanisms

The electrophilic properties of 15-oxo-11Z,13E-eicosadienoic acid enable extensive protein cysteine modification through Michael addition reactions, representing a fundamental mechanism for cellular signaling modulation [1] [15] [13]. The compound targets nucleophilic cysteine residues in proteins, forming covalent adducts that can either activate or inhibit protein function depending on the specific target and modification site [15] [16].

Table 4: Electrophilic Modifications and Adduct Formation by 15-oxo-11Z,13E-eicosadienoic acid

| Target Molecule | Modification Type | Adduct Stability | Biological Function | Detection Method | Physiological Relevance |

|---|---|---|---|---|---|

| Glutathione | Michael addition | Stable | Detoxification | LC-MS/MS | High |

| Protein cysteines | Michael addition | Reversible | Protein regulation | Biotinylated cysteine | High |

| Keap1 (Cys273) | Michael addition | Stable | Nrf2 activation | Proteomic analysis | High |

| Keap1 (Cys288) | Michael addition | Stable | Nrf2 activation | Proteomic analysis | High |

| IKKβ (Cys179) | Michael addition | Stable | NF-κB inhibition | Proteomic analysis | High |

| PPARγ (Cys285) | Michael addition | Stable | PPARγ activation | X-ray crystallography | High |

The protein cysteine adduction mechanism involves the nucleophilic attack of cysteine sulfur atoms on the electrophilic carbon of the α,β-unsaturated ketone system [17] [18]. This reaction proceeds through a two-step mechanism involving initial nucleophilic addition followed by protonation of the resulting carbanion intermediate. The reaction kinetics and specificity depend on factors including cysteine accessibility, local protein environment, and electrophile reactivity.

Proteomic analysis using biotinylated cysteine as a molecular probe has identified 26 proteins that serve as substrates for reversible cysteine-targeted oxidation following exposure to electrophilic fatty acids [15]. These proteins include glycolytic enzymes, cytoskeletal proteins, redox enzymes, and stress proteins, demonstrating the broad impact of electrophilic fatty acid exposure on cellular function. The modification of these proteins can lead to functional regulation through mechanisms including enzyme inactivation, protein stabilization, and altered protein-protein interactions.

The reversibility of protein cysteine modifications varies depending on the specific target protein and modification site [15] [16]. Some modifications demonstrate complete reversibility upon treatment with reducing agents such as dithiothreitol, while others form stable covalent bonds that persist throughout the protein's functional lifetime. This differential reversibility provides a mechanism for temporal control of protein function and cellular signaling responses.

Modulation of Cellular Signaling Pathways

Nuclear Factor Erythroid 2-Related Factor 2-Regulated Antioxidant Response Activation

15-oxo-11Z,13E-eicosadienoic acid demonstrates potent activation of the nuclear factor erythroid 2-related factor 2 antioxidant response pathway through direct modification of the cytosolic repressor protein Keap1 [1] [13] [19]. The compound's electrophilic properties enable it to form covalent adducts with critical cysteine residues in Keap1, including cysteine 273 and cysteine 288, leading to conformational changes that promote nuclear factor erythroid 2-related factor 2 nuclear translocation [1] [13].

The activation mechanism involves Michael addition reactions between the compound's α,β-unsaturated ketone system and nucleophilic cysteine residues in Keap1 [1] [13]. This covalent modification disrupts the Keap1-Cullin3 interaction, promoting the escape of nuclear factor erythroid 2-related factor 2 from proteasomal degradation and facilitating its nuclear translocation [1]. The process demonstrates concentration-dependent characteristics, with optimal activation occurring at 25-50 μM concentrations of 15-oxo-11Z,13E-eicosadienoic acid [1].

Time-course analysis reveals that heme oxygenase-1 expression serves as an early marker of nuclear factor erythroid 2-related factor 2 activation, with significant increases observed at 6 hours and sustained expression maintained until 24 hours [1]. The highest expression levels occur at 12 hours post-treatment, indicating optimal timing for antioxidant response gene activation. Additional target genes include NAD(P)H quinone oxidoreductase 1 and glutamate-cysteine ligase modifier subunit, which demonstrate coordinated activation patterns consistent with nuclear factor erythroid 2-related factor 2-mediated transcriptional regulation [1] [19].

Table 3: Cellular Signaling Pathways Modulated by 15-oxo-11Z,13E-eicosadienoic acid

| Signaling Pathway | Effect | Mechanism | Downstream Target Genes | Functional Outcome | Time Course |

|---|---|---|---|---|---|

| Nrf2/ARE | Activation | Keap1 alkylation | HO-1, NQO1, GCLM | Antioxidant response | 6-24 hours |

| NF-κB | Inhibition | IKKβ inhibition | TNF-α, IL-1β, IL-6 | Reduced inflammation | 2-12 hours |

| MAPK/ERK | Modulation | Upstream kinase effects | c-Fos, c-Jun | Proliferation/differentiation | 30 min-6 hours |

| MAPK/JNK | Modulation | Upstream kinase effects | c-Jun, ATF-2 | Stress response | 30 min-6 hours |

| MAPK/p38 | Modulation | Upstream kinase effects | ATF-2, p53 | Stress response | 30 min-6 hours |

The cytoprotective effects of nuclear factor erythroid 2-related factor 2 activation by 15-oxo-11Z,13E-eicosadienoic acid extend beyond direct antioxidant enzyme induction [19] [20]. The activated transcription factor coordinates expression of phase II detoxification enzymes including glutathione S-transferases, which contribute to cellular protection against electrophilic stress and xenobiotic exposure. This coordinated response represents a comprehensive cellular defense mechanism against oxidative and electrophilic damage.

Nuclear Factor Kappa B Signaling Inhibition via Inhibitor of Nuclear Factor Kappa B Kinase Beta

15-oxo-11Z,13E-eicosadienoic acid effectively inhibits nuclear factor kappa B signaling through direct modification of inhibitor of nuclear factor kappa B kinase beta, specifically targeting cysteine 179 within the kinase's activation loop [1] [13] [21]. This covalent modification results in kinase inhibition, inhibitor of nuclear factor kappa B alpha stabilization, and prevention of nuclear factor kappa B nuclear translocation [1] [13].

The inhibition mechanism involves Michael addition between the compound's electrophilic center and the nucleophilic cysteine residue in the activation loop of inhibitor of nuclear factor kappa B kinase beta [1] [13]. This modification directly impairs the kinase's catalytic activity, preventing phosphorylation of inhibitor of nuclear factor kappa B alpha and subsequent nuclear factor kappa B activation. The modification demonstrates high specificity for cysteine 179, which is critical for kinase function and represents a redox-sensitive regulatory site [1] [13].

Concentration-response analysis indicates that 15-oxo-11Z,13E-eicosadienoic acid inhibits nuclear factor kappa B signaling with an IC50 value of approximately 25 μM [1]. This inhibition translates to reduced expression of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6, demonstrating the compound's anti-inflammatory potential [1] [13]. The inhibition occurs with a time course of 2-12 hours, providing sustained anti-inflammatory effects [1].

The dual regulation of nuclear factor erythroid 2-related factor 2 activation and nuclear factor kappa B inhibition by 15-oxo-11Z,13E-eicosadienoic acid represents a coordinated anti-inflammatory response that enhances cellular protective mechanisms while simultaneously reducing pro-inflammatory signaling [1] [13]. This dual modulation pattern is characteristic of electrophilic fatty acids and contributes to their therapeutic potential in inflammatory disorders.

Effects on Mitogen-Activated Protein Kinase and Other Signaling Cascades

15-oxo-11Z,13E-eicosadienoic acid demonstrates modulatory effects on mitogen-activated protein kinase signaling cascades, including the extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase pathways [22] [23] [24]. These effects occur through upstream kinase modifications and indirect regulatory mechanisms rather than direct kinase inhibition, contributing to the compound's complex signaling profile.

The extracellular signal-regulated kinase pathway responds to 15-oxo-11Z,13E-eicosadienoic acid treatment with time-dependent activation patterns occurring within 30 minutes to 6 hours of exposure [22] [24]. This activation leads to enhanced expression of immediate early genes including c-Fos and c-Jun, which contribute to cellular proliferation and differentiation responses. The pathway activation demonstrates concentration-dependent characteristics and may involve protein kinase C and phosphatidylinositol 3-kinase signaling components [22].

c-Jun N-terminal kinase signaling shows stress-responsive activation following 15-oxo-11Z,13E-eicosadienoic acid treatment, with enhanced phosphorylation of downstream targets including c-Jun and activating transcription factor 2 [22] [23]. This activation contributes to cellular stress responses and may play a role in apoptotic signaling under conditions of excessive electrophilic stress. The pathway demonstrates biphasic activation patterns with early activation followed by adaptive responses that may contribute to cellular protection.

The p38 mitogen-activated protein kinase pathway responds to 15-oxo-11Z,13E-eicosadienoic acid with moderate activation that contributes to stress-responsive gene expression including activating transcription factor 2 and p53 targets [22] [23]. This activation contributes to cell cycle regulation and DNA damage responses that may be important for maintaining cellular integrity under electrophilic stress conditions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Use Classification

Dates

Explore Compound Types